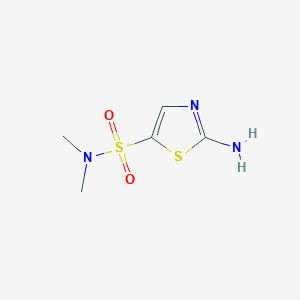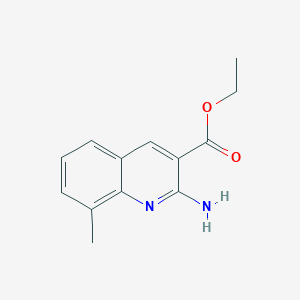
Ethyl 2-amino-8-methylquinoline-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-amino-8-methylquinoline-3-carboxylate is a quinoline derivative, which is a class of heterocyclic aromatic organic compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-8-methylquinoline-3-carboxylate typically involves the cyclization of an appropriate precursor. One common method is the Friedländer synthesis, which involves the condensation of an o-aminoaryl ketone with a carbonyl compound . For instance, the reaction of 2-aminoacetophenone with ethyl acetoacetate in the presence of a catalyst such as PEG-supported sulfonic acid can yield the desired quinoline derivative .
Industrial Production Methods
Industrial production methods for quinoline derivatives often involve large-scale cyclization reactions under controlled conditions. These methods may utilize various catalysts and solvents to optimize yield and purity. The use of environmentally friendly and sustainable processes is also a focus in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-amino-8-methylquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to a dihydroquinoline derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives .
Applications De Recherche Scientifique
Ethyl 2-amino-8-methylquinoline-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Quinoline derivatives are studied for their potential as enzyme inhibitors and fluorescent probes.
Medicine: These compounds have shown promise as antimalarial, antibacterial, and anticancer agents.
Industry: Quinoline derivatives are used in the production of dyes, agrochemicals, and other industrial products
Mécanisme D'action
The mechanism of action of ethyl 2-amino-8-methylquinoline-3-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or interact with DNA to exert its effects. The exact pathways and targets can vary depending on the specific biological activity being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 2-chloroquinoline-3-carboxylate
- 2-Methylquinoline-3-carboxylate
- Quinoline-3-carboxylate derivatives
Uniqueness
Ethyl 2-amino-8-methylquinoline-3-carboxylate is unique due to the presence of both an amino group and a methyl group on the quinoline ring. This structural feature can influence its reactivity and biological activity, making it distinct from other quinoline derivatives .
Propriétés
Formule moléculaire |
C13H14N2O2 |
|---|---|
Poids moléculaire |
230.26 g/mol |
Nom IUPAC |
ethyl 2-amino-8-methylquinoline-3-carboxylate |
InChI |
InChI=1S/C13H14N2O2/c1-3-17-13(16)10-7-9-6-4-5-8(2)11(9)15-12(10)14/h4-7H,3H2,1-2H3,(H2,14,15) |
Clé InChI |
YUNLZXHKDRVPDL-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC2=CC=CC(=C2N=C1N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



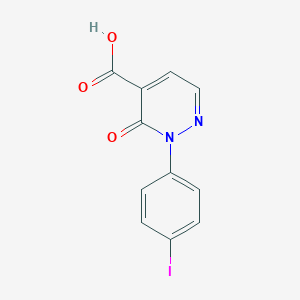
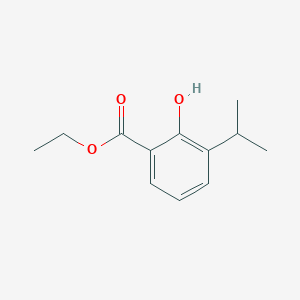
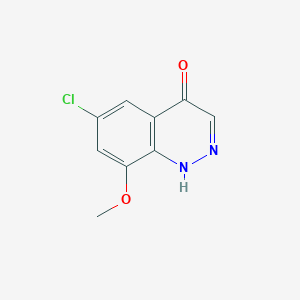


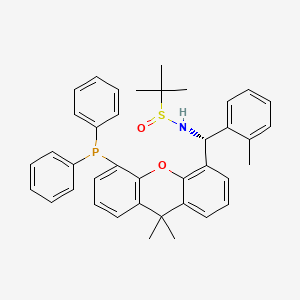


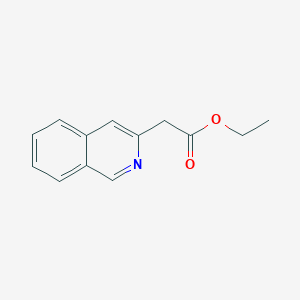

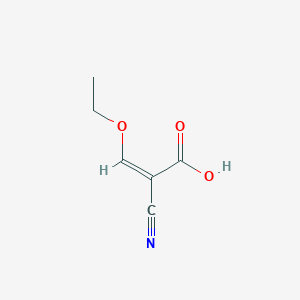
![2-[5-(pyridin-4-yl)-1H-pyrazol-3-yl]ethan-1-amine dihydrochloride](/img/structure/B13649842.png)
